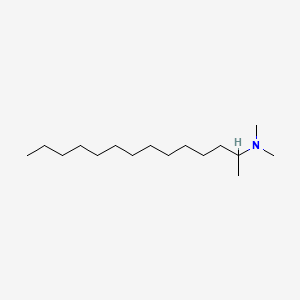

2-Tetradecanamine, N,N-dimethyl-

Description

Contextualization of Long-Chain Tertiary Amines in Contemporary Research

Long-chain tertiary amines represent a crucial class of organic compounds in modern chemical industry and research. rsc.org These molecules, particularly those with alkyl chains ranging from 6 to 20 carbon atoms, are foundational to the synthesis of surfactants, which include quaternary ammonium (B1175870) compounds, amine oxides, and betaines. rsc.org Their applications are widespread, finding use in household and industrial cleaners, disinfectants, personal care products, and in specialized sectors such as oil fields and water treatment. rsc.org

The synthesis of these amines is a subject of ongoing research, with methods like reductive amination of aldehydes and N-alkylation of amines being common, though often facing challenges related to selectivity and environmental impact. rsc.orgnih.gov Newer, more efficient catalytic methods are continuously being developed to overcome these limitations. rsc.orgeuropeanpharmaceuticalreview.com The versatility of long-chain tertiary amines also extends to their role as inhibitors of certain enzymes and their use in the formation of specialized materials. nih.gov

Scope and Significance of N,N-Dimethyltetradecanamine Studies

N,N-Dimethyltetradecanamine (also known as dimethyl myristamine) is a specific long-chain tertiary amine that is garnering attention for its role as a precursor and an active component in various chemical systems. nih.govnist.gov Research into this compound is multifaceted, exploring its utility in the synthesis of advanced surfactant systems, such as gemini (B1671429) surfactants, which exhibit enhanced properties like superior corrosion inhibition.

A significant area of investigation involves its N-oxide derivative, N,N-Dimethyltetradecylamine N-oxide, which has shown promise as a pH-sensitive component in liposomes for DNA delivery. sigmaaldrich.comfigshare.com The ability of this derivative to respond to changes in pH is a critical feature for developing smart drug delivery systems. nih.govresearchgate.netmdpi.com Furthermore, the physical and chemical properties of N,N-Dimethyltetradecanamine itself are fundamental to understanding its behavior in various applications, from its role in forming stable lipid nanoparticles for therapeutic delivery to its function as a chemical intermediate. nih.govnih.govcaymanchem.com

Interactive Data Table: Physicochemical Properties of N,N-Dimethyltetradecanamine

Below is an interactive table summarizing the key physicochemical properties of N,N-Dimethyltetradecanamine.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₅N | chembk.com |

| Molecular Weight | 241.46 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 112-75-4 | sigmaaldrich.com |

| Appearance | Light yellow liquid with a fishlike odor | nih.gov |

| Density | 0.795 g/mL at 20 °C | chembk.comsigmaaldrich.com |

| Boiling Point | 148 °C at 2 mmHg | chembk.com |

| Flash Point | 131 °C | chembk.com |

| Melting Point | -3 °C | chembk.com |

| Refractive Index | 1.441 at 20 °C | chembk.com |

| Solubility | Insoluble in water | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyltetradecan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-6-7-8-9-10-11-12-13-14-15-16(2)17(3)4/h16H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQGNYXBSXJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886196 | |

| Record name | 2-Tetradecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56505-81-8 | |

| Record name | N,N-Dimethyl-2-tetradecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56505-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dimethylaminotetradecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056505818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Tetradecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Tetradecanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DIMETHYLAMINOTETRADECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SV10SF94F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyltetradecanamine

Laboratory-Scale Synthesis Routes

The synthesis of N,N-dimethyltetradecanamine on a laboratory scale can be achieved through several well-established methods, primarily involving alkylation reactions or catalytic hydrogenation.

Alkylation Reactions and Precursor Chemistry

Direct N-alkylation of secondary amines with alkyl halides is a straightforward approach for synthesizing tertiary amines like N,N-dimethyltetradecanamine. researchgate.net This method, however, can sometimes lead to the formation of quaternary ammonium (B1175870) salts as an undesired byproduct. researchgate.net To circumvent this, alternative strategies and specific precursors are often employed.

One common laboratory synthesis involves the reaction of a suitable precursor, such as dodecylamine, with formaldehyde (B43269) and formic acid. Another approach is the reaction of dimethylamine (B145610) with an alkylating agent like a long-chain alkyl halide. researchgate.net The choice of precursors is critical and often dictated by availability and desired reaction efficiency. For instance, starting with 1-tetradecanamine, N,N-dimethylation can be achieved. Precursors for building dendritic compounds containing nitrogen often involve reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

A general method for the direct formation of tertiary amines involves the N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). researchgate.net This method is noted for its high functional group tolerance and operationally convenient conditions, avoiding the need for transition metal catalysts. researchgate.net

Catalytic Hydrogenation Approaches for N,N-Dimethyl-N-Alkylamines

Catalytic hydrogenation offers an alternative and often cleaner route to tertiary amines. Reductive amination is a powerful technique for this purpose. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of a secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

For the synthesis of N,N-dimethyl-N-alkylamines, a primary amine can undergo two successive reductive aminations. masterorganicchemistry.com For example, tryptamine (B22526) can be converted to N,N-dimethyltryptamine (DMT) via reductive amination with formaldehyde and a reducing agent. nih.gov This approach provides a controlled method for introducing alkyl groups onto the nitrogen atom. masterorganicchemistry.com

Another catalytic approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent for an amine. acs.orgresearchgate.net This method, often catalyzed by transition metal complexes such as those based on iridium or nickel, proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen being transferred back in the reduction step. acs.orgresearchgate.net Supported palladium catalysts have also been employed for the selective hydrogenation of nitroalkanes to N-alkyl hydroxylamines, which can be further precursors. researchgate.net Ruthenium on alumina (B75360) has been reported as a selective catalyst for hydrogenation reactions of certain nitrogen-containing aromatic compounds. semanticscholar.org

Industrial-Scale Production and Process Optimization

On an industrial scale, the production of tertiary amines like N,N-dimethyltetradecanamine is optimized for cost-effectiveness, efficiency, and environmental considerations. One common industrial method involves the reaction of a higher alcohol with dimethylamine in the presence of a catalyst. google.com This process is typically carried out by passing hydrogen and dimethylamine gas through a reactor containing the catalyst at elevated temperatures (150°C to 250°C) and pressures. google.com

Process optimization often focuses on catalyst selection and reaction conditions. For instance, in the production of N,N-dimethylaniline, a related tertiary amine, the liquid-phase reaction of aniline (B41778) and methanol (B129727) with sulfuric acid as a catalyst is employed. alfa-chemistry.com The process involves heating in an autoclave, followed by neutralization and purification steps. alfa-chemistry.com The development of novel chemical reactions, such as carbon-hydrogen amination cross-coupling, aims to enhance and accelerate the production of tertiary amines. openpr.com

Derivatization Chemistry of N,N-Dimethyltetradecanamine

N,N-Dimethyltetradecanamine serves as a key starting material for the synthesis of other valuable compounds, primarily through reactions involving the tertiary nitrogen atom.

Synthesis of N-Oxide Derivatives

The oxidation of N,N-dimethyltetradecanamine leads to the formation of N,N-dimethyltetradecanamine-N-oxide, also known as myristamine oxide. wikipedia.orgchembk.comsigmaaldrich.com This transformation is typically achieved by reacting the tertiary amine with an oxidizing agent. wikipedia.org

Hydrogen peroxide (H₂O₂) is the most commonly used oxidant for this purpose, both in laboratory and industrial settings. researchgate.netwikipedia.org The reaction is often catalyzed to improve efficiency and selectivity. Flavin-catalyzed oxidation with H₂O₂ has been shown to be a mild and highly effective method for converting tertiary amines to their corresponding N-oxides. acs.org Other catalytic systems include those based on rhenium and ruthenium. asianpubs.orgorganic-chemistry.org The synthesis can be carried out by slowly adding aqueous hydrogen peroxide to the tertiary amine at elevated temperatures. researchgate.net The resulting N,N-dimethyl-N-tetradecylamine oxide can be isolated as a dihydrate. google.com

Table 1: Common Oxidizing Agents for Tertiary Amine N-Oxide Synthesis

| Oxidizing Agent | Catalyst/Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Flavin catalyst | acs.orgasianpubs.org |

| Hydrogen Peroxide (H₂O₂) | Ruthenium trichloride | asianpubs.org |

| Hydrogen Peroxide (H₂O₂) | Rhenium-based catalysts | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | No catalyst, aqueous solution | researchgate.net |

| 2-Sulfonyloxaziridines | Aprotic, neutral conditions | asianpubs.org |

| Sodium Percarbonate | Rhenium-based catalysts | organic-chemistry.org |

Formation of Quaternary Ammonium Salts

Quaternary ammonium salts are another important class of derivatives synthesized from N,N-dimethyltetradecanamine. This is achieved through a process called quaternization, which involves the alkylation of the tertiary amine. researchgate.netscienceinfo.com The reaction, known as the Menschutkin reaction, typically involves reacting the tertiary amine with an alkyl halide. scienceinfo.com

For example, N,N-dimethylalkylamines can be reacted with benzyl (B1604629) chloride to form benzalkonium salts. researchgate.net The choice of the alkylating agent determines the properties of the resulting quaternary ammonium salt. mdpi.comnih.gov Dimethyl sulfate (B86663) is another common alkylating agent used for the quaternization of tertiary amines, and this reaction can be performed without a solvent at high temperatures. google.com The reaction conditions, such as temperature, reaction time, and solvent, can be optimized to achieve high conversion rates. researchgate.net A patent describes a synthesis method where a tertiary amine is reacted with dimethyl sulfate at 90-100 °C to produce a quaternary ammonium salt. google.com

Table 2: Examples of Quaternization Reactions of N,N-Dimethylalkylamines

| N,N-Dimethylalkylamine | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| N,N-dimethyl-n-alkylamine | Benzyl bromide | Benzalkonium bromide | jcu.cz |

| N,N-dimethylalkylamines | Benzyl chloride | Benzalkonium chloride | researchgate.net |

| Tertiary Amines | Dimethyl carbonate | Methyl carbonate quaternary ammonium salt | researchgate.net |

| Tertiary Amines | Dimethyl sulfate | Quaternary ammonium methyl sulfate | google.com |

| Dodecyl/tetradecyl tertiary amine | Dimethyl sulfate | Quaternary ammonium salt | google.com |

| N,N-dimethylaminoethyl methacrylate | Bromoalkanes | Quaternized polymers | mdpi.comnih.gov |

Preparation of Gemini (B1671429) Surfactants and Related Constructs

N,N-Dimethyltetradecanamine is a key precursor in the synthesis of cationic gemini surfactants. These specialized amphiphilic molecules consist of two hydrophobic tails and two hydrophilic head groups, covalently linked by a spacer group. nih.govnih.govpreprints.orgtaylorfrancis.com This unique structure gives gemini surfactants superior properties compared to their conventional single-chain counterparts, such as higher surface activity, lower critical micelle concentration (CMC), and more efficient wetting and foaming capabilities. nih.govresearchgate.netinformahealthcare.com

The primary synthetic route to producing cationic gemini surfactants from N,N-dimethyltetradecanamine is through a quaternization reaction, often referred to as the Menschutkin reaction. preprints.org This process involves the nucleophilic substitution (SN2) reaction between the tertiary amine group of N,N-dimethyltetradecanamine and a suitable dihalogenated spacer molecule. nih.govpreprints.org The reaction results in the formation of a bis-quaternary ammonium salt, the characteristic structure of this class of gemini surfactants.

Synthesis of Symmetrical Gemini Surfactants

Symmetrical gemini surfactants, often abbreviated as m-s-m type, feature two identical hydrophobic tails and head groups on either side of the spacer. In this context, 'm' represents the number of carbon atoms in the hydrophobic alkyl chain (in this case, 14 from the tetradecyl group), and 's' denotes the number of carbon atoms in the spacer chain.

A notable advancement in the synthesis of these compounds is the use of microwave-assisted organic synthesis, which offers a greener and more efficient alternative to traditional methods that require long reaction times (≥48 hours) and large volumes of solvents. nih.gov Research has demonstrated that reacting N,N-dimethyltetradecanamine with a dihaloalkane, such as 1,4-dibromobutane (B41627), in acetonitrile (B52724) under microwave irradiation can produce the corresponding symmetrical gemini surfactant in excellent yields with significantly reduced reaction times. nih.gov

For example, the synthesis of N1,N1,N4,N4-tetramethyl-N1,N4-ditetradecylbutane-1,4-diaminium bromide (14-4-14) was achieved by reacting 2.1 equivalents of N,N-dimethyltetradecanamine with 1 equivalent of 1,4-dibromobutane in acetonitrile. nih.gov This microwave-based methodology has been successfully applied to produce a series of symmetrical gemini surfactants with high purity and yield, often without the need for further purification. nih.gov

Table 1: Microwave-Assisted Synthesis of Symmetrical Gemini Surfactants (m-s-m Type)

| Gemini Surfactant (m-s-m) | Alkylamine Reactant | Spacer Reactant | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-4-8 | N,N-Dimethyloctylamine | 1,4-Dibromobutane | 10 | 99 | nih.gov |

| 10-4-10 | N,N-Dimethyldecylamine | 1,4-Dibromobutane | 10 | 99 | nih.gov |

| 12-4-12 | N,N-Dimethyldodecylamine | 1,4-Dibromobutane | 10 | 99 | nih.gov |

| 14-4-14 | N,N-Dimethyltetradecanamine | 1,4-Dibromobutane | 10 | 98 | nih.gov |

| 16-4-16 | N,N-Dimethylhexadecylamine | 1,4-Dibromobutane | 10 | 97 | nih.gov |

Synthesis of Asymmetrical and Other Gemini Constructs

N,N-Dimethyltetradecanamine is also utilized in the creation of more complex gemini surfactant structures, including dissymmetric and counterion-coupled varieties.

Dissymmetric Gemini Surfactants: These surfactants possess two different hydrocarbon chains. Their synthesis is a multi-step process. In one reported pathway, dissymmetric gemini surfactants containing ester functionalities were prepared. nih.gov The synthesis involved reacting a fatty acid with N,N-dimethylethanolamine to form an ester intermediate, which was then reacted with epichlorohydrin. A separate reaction of a different fatty acid (e.g., one with a 14-carbon chain derived from tetradecanoic acid) with N,N-dimethylethanolamine would create a second, different ester intermediate. These two distinct intermediates are then linked to form the final dissymmetric gemini surfactant. nih.gov

Counterion Coupled Gemini (Cocogem) Surfactants: These constructs involve the association of two surfactant ions through a counterion. N,N-Dimethyltetradecanamine has been used to synthesize 1,6-bis(N,N-tetradecyl dimethylammonium adipate), a cocogem surfactant, demonstrating its versatility in forming diverse surfactant architectures. sigmaaldrich.cn

Table 2: Examples of Other Gemini Surfactant Syntheses

| Gemini Type | Key Reactants | General Reaction Conditions | Reference |

|---|---|---|---|

| Dissymmetric (with ester groups) | Fatty acid esters of N,N-dimethylethanolamine; Epichlorohydrin-based spacer | Multi-step synthesis with heating (e.g., 85 °C for 10-12 h for final step) in a solvent like isopropyl alcohol. | nih.gov |

| Counterion Coupled (Cocogem) | N,N-Dimethyltetradecanamine ; Adipic acid | Reaction to form a salt where the dicarboxylate counterion links two protonated amine head groups. | sigmaaldrich.cn |

| Symmetrical (Conventional Heating) | N,N-Dimethyltetradecanamine ; α,ω-Dibromoalkane | Reaction in a solvent such as dry ethanol (B145695) at elevated temperatures (e.g., 353 K) for extended periods (e.g., 48 h). | informahealthcare.com |

Structure Activity Relationship Investigations

Influence of Alkyl Chain Length on Chemical and Biological Activities

The length of the alkyl chain in N,N-dimethylalkylamines is a critical determinant of their biological and physicochemical properties, particularly their antimicrobial and surfactant activities. Research on homologous series of these compounds, including N,N-dimethyldodecylamine (C12) and N,N-dimethylhexadecylamine (C16), has revealed clear trends. nih.govasm.orgevitachem.com

The antimicrobial efficacy of N,N-dimethylalkylamines and their derivatives, such as amine oxides, is strongly dependent on the alkyl chain length. nih.govasm.org Studies have shown that the minimum inhibitory concentration (MIC), a measure of antimicrobial potency, varies significantly with the number of carbon atoms in the alkyl chain. For instance, the antimicrobial activity of N-alkyl-N,N-dimethylamine oxides against bacteria like Staphylococcus aureus and Escherichia coli increases as the alkyl chain length increases, reaching a peak at around 14 to 16 carbon atoms. nih.govasm.orgresearchgate.net Beyond this optimal length, the activity tends to decrease, a phenomenon known as the "cutoff effect." nih.govasm.org This effect is thought to be related to the compound's ability to partition into and disrupt the bacterial cell membrane, which is influenced by its lipophilicity and micelle-forming capabilities. nih.govresearchgate.net

N,N-dimethyldodecylamine (lauryl dimethyl amine) is a tertiary amine with a 12-carbon alkyl chain. nih.gov It serves as a precursor in the synthesis of surfactants and other chemical intermediates. nih.govchemicalbook.com Its physical state is a clear yellow liquid with a characteristic fish-like odor, and it is insoluble in water. nih.gov

N,N-dimethylhexadecylamine (cetyl dimethyl amine) possesses a 16-carbon alkyl chain and is also a tertiary amine. nih.govnbinno.com This compound and its derivatives are utilized in various industrial applications, including as intermediates for quaternary ammonium (B1175870) compounds and amine oxides, which find use in personal care products and detergents. nbinno.com It has also been investigated for its ability to inhibit the growth of certain fungi. cabidigitallibrary.org The bioactivity of N,N-dimethylamines, including their effects on plant growth, has been shown to be dependent on the alkyl chain length, affecting processes like cell division and elongation. tandfonline.com

| Compound | Alkyl Chain Length | Test Organism | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|---|

| N-Octyl-N,N-dimethylamine oxide | C8 | S. aureus | - |

| N-Octyl-N,N-dimethylamine oxide | C8 | E. coli | - |

| N-Dodecyl-N,N-dimethylamine oxide | C12 | S. aureus | - |

| N-Dodecyl-N,N-dimethylamine oxide | C12 | E. coli | - |

| N-Tetradecyl-N,N-dimethylamine oxide | C14 | S. aureus | 62 |

| N-Tetradecyl-N,N-dimethylamine oxide | C14 | E. coli | 31 |

| N-Hexadecyl-N,N-dimethylamine oxide | C16 | S. aureus | 62 |

| N-Hexadecyl-N,N-dimethylamine oxide | C16 | E. coli | - |

Impact of Amine Functionalization on Specific Applications

The reactivity of the tertiary amine group in compounds like 2-tetradecanamine, N,N-dimethyl- allows for various chemical modifications, or functionalizations, that significantly alter their properties and expand their applications. Two of the most important functionalizations are N-oxidation and quaternization. researchgate.netunacademy.com

N-oxidation is the process of converting a tertiary amine into an amine N-oxide by reacting it with an oxidizing agent, such as hydrogen peroxide. asianpubs.orgwikipedia.org This transformation introduces a highly polar N-O bond, which imparts distinct surfactant properties to the molecule. wikipedia.org Amine oxides are widely used as foam stabilizers, emulsifiers, and thickeners in a variety of consumer products, including shampoos, conditioners, and detergents. wikipedia.org The N-oxidation of tertiary amines is an industrially significant reaction, and research has focused on developing efficient and sustainable manufacturing processes. researchgate.net The resulting amine oxides can also exhibit antimicrobial properties. researchgate.net

Quaternization is a chemical reaction in which a tertiary amine reacts with an alkyl halide to form a quaternary ammonium salt. unacademy.comwikipedia.org This process introduces a permanent positive charge on the nitrogen atom, creating a cationic surfactant. unacademy.com Quaternary ammonium compounds are known for their excellent antimicrobial and disinfectant properties, as they can disrupt the cell membranes of bacteria and other microorganisms. unacademy.com They are also used as phase transfer catalysts, fabric softeners, and hair conditioners. unacademy.comnih.gov The specific properties and applications of the resulting quaternary ammonium salt are influenced by the nature of the alkyl groups attached to the nitrogen atom. nih.govnih.gov

| Functionalization | Resulting Compound Class | Key Property Changes | Common Applications |

|---|---|---|---|

| N-oxidation | Amine N-oxides | Increased polarity, surfactant properties | Foam stabilizers, emulsifiers, thickeners in detergents and personal care products wikipedia.org |

| Quaternization | Quaternary ammonium salts | Permanent positive charge, cationic surfactant properties, enhanced antimicrobial activity | Antimicrobials, disinfectants, phase transfer catalysts, fabric softeners, hair conditioners unacademy.comnih.gov |

Mechanistic Insights into N,n Dimethyltetradecanamine Action

Antimicrobial Mechanisms of N,N-Dimethyltetradecanamine and its Derivatives

The antimicrobial properties of N,N-Dimethyltetradecanamine and related compounds are primarily attributed to their ability to interact with and compromise the cellular envelopes of microorganisms.

Cell Membrane Disruption and Permeabilization

The primary mode of antimicrobial action for N,N-Dimethyltetradecanamine is the disruption of the cell membrane's structural integrity. nih.gov Like many membrane-active agents, its amphiphilic nature allows the hydrophobic tetradecyl chain to insert into the lipid bilayer of the microbial cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids, leading to increased fluidity and permeability.

Research on membrane-disrupting molecules suggests two potential processes based on the agent's concentration and state of aggregation. nih.govmdpi.com At lower concentrations, individual molecules (monomers) may integrate into the membrane, causing localized defects and leakage of small ions and molecules. nih.govmdpi.com At higher concentrations, these molecules can aggregate to form micelle-like structures that solubilize the membrane, leading to catastrophic rupture and cell lysis. nih.govmdpi.comrsc.org This process effectively compromises the membrane's function as a selective barrier, a critical function for cell survival. nih.gov

Nucleic Acid Efflux and Cellular Lysis Pathways

Once the cell membrane is sufficiently permeabilized, a cascade of events leads to cell death. The loss of membrane integrity allows for the uncontrolled efflux of essential intracellular components, including ions, metabolites, and macromolecules like RNA and DNA. researchgate.netnih.gov The disruption of the cell membrane is the crucial first step that enables the release of these nucleic acids from the cell's interior. nih.gov This leakage of vital cellular content, coupled with the inability to maintain the electrochemical gradients necessary for energy production (proton motive force), culminates in complete cellular lysis and death. rsc.orgresearchgate.net

Surface Adsorption Phenomena in Biocidal Activity

The biocidal activity of N,N-Dimethyltetradecanamine is initiated by the adsorption of the molecule onto the microbial cell surface. The basis for this is the interaction between the cationic headgroup of the amine (which can be protonated in aqueous environments) and the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria. The long hydrocarbon chain then facilitates a strong hydrophobic interaction, anchoring the molecule to the cell surface. semanticscholar.org This initial adsorption is a prerequisite for subsequent membrane insertion and disruption.

Mechanisms in Material Surface Modification and Interfacial Phenomena

The same chemical properties that drive N,N-Dimethyltetradecanamine's antimicrobial activity also make it effective in modifying material surfaces. When introduced to a system, the amine molecules adsorb onto solid surfaces, creating a thin, hydrophobic film. semanticscholar.org The long tetradecyl tails orient away from the surface, forming a barrier that can repel water and other corrosive agents. This mechanism is central to its role as a corrosion inhibitor, where it modifies the metal-electrolyte interface. semanticscholar.orgmdpi.com

Role in Biological Permeabilization Protocols (e.g., Pichia pastoris)

The ability of N,N-Dimethyltetradecanamine to permeabilize cell membranes is harnessed in biotechnological applications. A key example is its use in protocols for the recovery of intracellular recombinant proteins from the yeast Pichia pastoris. nih.gov P. pastoris is a widely used host for producing valuable proteins, which often accumulate inside the cell. researchgate.netnih.gov

A study demonstrated that suspending P. pastoris cells in an aqueous solution containing N,N-Dimethyltetradecanamine effectively permeabilizes the cell membrane, allowing for the release of these intracellular proteins. nih.gov This method proved to be more selective and efficient than traditional mechanical methods like high-pressure homogenization. nih.gov

| Recombinant Protein Fragment | Protein Recovered (mg g⁻¹ biomass) | Extract Stability |

|---|---|---|

| Botulinum Neurotoxin Serotype B (C-terminal heavy chain) | 1.8 | Up to 48 hours |

| Botulinum Neurotoxin Serotype A (C-terminal heavy chain) | 3.7 | Up to 24 hours |

Data sourced from Shepard et al., 2002. nih.gov

Corrosion Inhibition Mechanisms by N,N-Dimethyltetradecanamine Derivatives

Derivatives of N,N-Dimethyltetradecanamine, particularly its quaternary ammonium (B1175870) salts, are effective corrosion inhibitors for metals like mild steel. researchgate.net The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which occurs through both physical and chemical interactions. mdpi.com

The nitrogen atom, with its lone pair of electrons, and the pi-electrons in modified derivatives can form coordinate bonds with the vacant d-orbitals of iron atoms. semanticscholar.org This chemical adsorption, along with the physical adsorption driven by electrostatic forces, creates a protective layer on the metal. This film acts as a barrier, isolating the metal from the corrosive environment (e.g., acidic solutions). semanticscholar.org

Studies on a related dodecyl (C12) derivative showed that the adsorption process fits the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated in the study (-31.33 to -39.0 kJ mol⁻¹) confirms that the adsorption process is spontaneous. researchgate.net This adsorbed layer inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.netmdpi.com The long hydrocarbon chain enhances this protective effect by creating a dense hydrophobic barrier. semanticscholar.org

| Parameter | Value / Observation | Significance |

|---|---|---|

| Inhibition Type | Mixed (Anodic and Cathodic) | Reduces both metal dissolution and hydrogen evolution reactions. researchgate.net |

| Adsorption Isotherm | Langmuir | Suggests monolayer formation of inhibitor on the metal surface. researchgate.net |

| Free Energy of Adsorption (ΔG°ads) | -31.33 to -39.0 kJ mol⁻¹ | Indicates a spontaneous and stable adsorption process. researchgate.net |

Applications and Functional Materials Development

Utilization in Advanced Surface Engineering

The long alkyl chain and the tertiary amine group of 2-Tetradecanamine, N,N-dimethyl- make it a candidate for modifying the surface properties of various substrates. Its amphiphilic nature allows it to interface with both hydrophobic and hydrophilic environments, enabling its use in creating functionalized surfaces.

While the molecular structure of 2-Tetradecanamine, N,N-dimethyl-, featuring a 14-carbon chain, suggests its potential to impart hydrophobicity to surfaces, specific, publicly available research data quantifying this effect through metrics like contact angle measurements is limited. The principle behind this application would involve the alignment of the amine on a substrate, with the long tetradecyl chains oriented away from the surface, creating a low-energy, water-repellent layer. However, detailed studies focusing solely on this compound for creating superhydrophobic surfaces are not prevalent in peer-reviewed literature.

There is documented evidence for the use of 2-Tetradecanamine, N,N-dimethyl- in the development of biocompatible and antimicrobial surfaces, particularly for medical devices. A patented process describes the immersion of silicone catheters in a solution of N,N-dimethyltetradecylamine to create a stable, non-covalent "silicone-alkylamine phase" at the surface. google.com This modified surface is optically transparent and is designed to inhibit the proliferation of bacteria, which can reduce the tendency for biofilm formation. google.com The application is intended for devices like catheters used for continuous urine drainage. google.com Testing of these coated materials involved implantation in the paravertebral muscle tissue of rabbits to assess the material's biocompatibility. google.com

| Parameter | Description | Source |

| Substrate | Silicone Catheter | google.com |

| Modifying Agent | N,N-dimethyltetradecylamine (CAS No. 112-75-4) | google.com |

| Process | Immersion in an ethanolic solution of the amine | google.com |

| Resulting Surface | A stable, optically transparent silicone-alkylamine phase | google.com |

| Intended Function | Antimicrobial, inhibition of bacterial adhesion and biofilm formation | google.com |

Application as Chemical Building Block in Material Science

Beyond its role in surface modification and nanoparticle synthesis, 2-Tetradecanamine, N,N-dimethyl- also serves as a chemical building block for creating more complex molecules and materials with specific functionalities. Its reactive amine group and long alkyl chain can be incorporated into larger polymer structures.

For instance, a patent describes the synthesis of a corrosion-inhibiting quaternary surfactant where a mixture of N,N-dimethyldodecylamine and N,N-dimethyltetradecylamine is reacted with a mixture of mono- and bis(α-chloromethyl ester)s of polyethylene (B3416737) glycol (PEG 600). google.com This reaction incorporates the hydrophobic tetradecyl group into a larger, water-soluble polymer structure, creating a surfactant designed to protect metallic surfaces from corrosion. google.com

Additionally, N,N-dimethyltetradecylamine (referred to as dimethyl myristamine) is listed as a potential organic antimicrobially active component in the production of polyurethane foam compositions. google.com In this application, it would be integrated into the polyurethane matrix to impart antimicrobial properties to the final product, such as flexible or rigid foams. google.com

Environmental Occurrence, Fate, and Transport

Detection and Quantification in Environmental Compartments

The detection and quantification of 2-Tetradecanamine, N,N-dimethyl- and related long-chain aliphatic amines in various environmental matrices are crucial for understanding their distribution and potential impact. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed for this purpose. For instance, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to identify related compounds, providing detailed information on their mass-to-charge ratio and retention time. nih.gov

A study on non-targeted analysis (NTA) methods for characterizing organic contaminants in matrices like water, soil, and dust demonstrated the capability of these techniques to identify a wide range of chemicals. nih.gov The performance of such NTA workflows is evaluated based on metrics like accuracy, precision, selectivity, and sensitivity. For example, one developed NTA method showed an average accuracy of 98.2% and a sensitivity of 71.1%. nih.gov These methods are essential for identifying the presence of compounds like 2-Tetradecanamine, N,N-dimethyl- in complex environmental samples.

The following table provides an example of data obtained from LC-MS analysis for a related compound, which is instrumental in its identification.

Table 1: LC-MS Data for N,N-dimethyltetradecan-1-amine

Pathways of Environmental Release (Industrial and Diffuse Sources)

2-Tetradecanamine, N,N-dimethyl- and similar long-chain aliphatic amines are released into the environment through various industrial and diffuse sources. canada.ca Industrial releases can occur during the manufacturing and formulation of products containing these substances. canada.ca For example, N,N-Dimethyltetradecylamine is used in the manufacturing of soap, cleaning compounds, and other basic organic chemicals. nih.gov It is also utilized in oil and gas drilling, extraction, and support activities. nih.gov

Diffuse sources contribute to the environmental release through the consumer use of products containing these amines. canada.ca The N-oxide form, 1-Tetradecanamine, N,N-dimethyl-, N-oxide, is a surfactant used in a wide array of consumer products, including cosmetics, toiletries, detergents, and cleaners. epa.govepa.gov Its presence in household and commercial products leads to its widespread release into wastewater systems. nih.govepa.gov

Table 2: Industrial and Consumer Product Categories Containing Related Amines

Environmental Partitioning Behavior (Sorption to Dissolved and Suspended Solids, Sediment)

Once released into the aquatic environment, long-chain aliphatic amines like 2-Tetradecanamine, N,N-dimethyl- exhibit a tendency to sorb to dissolved and suspended solids, as well as sediment. canada.ca This partitioning behavior is influenced by the physicochemical properties of the compound and the characteristics of the environmental compartment.

The octanol-water partition coefficient (log Kow) is a key parameter used to predict the environmental partitioning of a chemical. A higher log Kow value indicates a greater tendency for the substance to associate with organic matter in soil and sediment rather than remaining in the water phase. researchgate.net For N,N-dimethyltetradecan-1-amine, the predicted logP (a measure of lipophilicity similar to log Kow) is high, suggesting a strong affinity for particulate matter and sediment. contaminantdb.ca

This sorption affects the fate and transport of the compound, as it can lead to its accumulation in sediment, reducing its concentration in the water column but potentially making it available to benthic organisms.

Table 3: Predicted Physicochemical Properties Influencing Partitioning

Biodegradation and Persistence in Aquatic and Terrestrial Environments

The persistence of 2-Tetradecanamine, N,N-dimethyl- in the environment is determined by its susceptibility to biodegradation. Studies on related amine oxide surfactants have shown that they are often readily biodegradable under aerobic conditions. researchgate.net The biodegradation process can follow different pathways, including the oxidation of the terminal methyl group or the cleavage of the C-N bond. researchgate.net

However, the persistence can be influenced by environmental conditions. For instance, the degradation of some pesticides in soil is slower under air-dry conditions compared to moist conditions, which is attributed to lower microbial activity in dry soil. researchgate.net While specific data for 2-Tetradecanamine, N,N-dimethyl- is limited, studies on similar compounds like N,N-dimethylbenzylamine (DMBA) have shown significant biodegradation during anaerobic treatment. nih.gov In contrast, some related structures like N-methylbenzylamine (MBA) have proven to be more resistant to biodegradation. nih.gov This suggests that the specific structure of the amine plays a significant role in its environmental persistence.

Environmental Speciation and Charge Dynamics (Protonation)

In the environment, the speciation of aliphatic amines is largely governed by the pH of the surrounding medium. Long-chain aliphatic amines are expected to be positively charged at environmentally relevant pH levels due to the protonation of the amine group. canada.ca The pKa value, which indicates the strength of an acid, is a critical parameter for determining the extent of protonation. For N,N-dimethyltetradecan-1-amine, the predicted pKa of the strongest basic group is 9.79. contaminantdb.ca This indicates that at a typical environmental pH (around 7), the compound will exist predominantly in its protonated, cationic form.

This positive charge significantly influences the compound's environmental behavior, particularly its sorption to negatively charged surfaces like clay particles in soil and sediment, and organic matter.

Bioaccumulation Potential within Aquatic Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism from all routes of exposure, including water, food, and sediment. researchgate.net The potential for a chemical to bioaccumulate is a key consideration in its environmental risk assessment. For hydrophobic chemicals that are not easily metabolized, there is a potential for them to reach high concentrations in organisms and biomagnify in the food web. researchgate.net

The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state, is a common measure of bioaccumulation potential. researchgate.netnih.gov Studies have shown that for some organic compounds, there is a correlation between the log BCF and the log Kow. researchgate.net

For a related compound, 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB), studies have shown that it can bioaccumulate in aquatic organisms like midge larvae and crucian carp. mdpi.com The biota-sediment accumulation factors for EHDAB in midge larvae ranged from 0.10 to 0.54. mdpi.com In crucian carp, EHDAB showed biomagnification, with factors ranging from 8.97 to 11.0 in the liver. mdpi.com While this data is for a different, yet structurally related compound, it highlights the potential for bioaccumulation of organic amines in aquatic ecosystems.

Table 4: Compound Names Mentioned

Analytical Chemistry Methodologies for N,n Dimethyltetradecanamine

Chromatographic Techniques for Identification and Quantification

Chromatography, particularly when coupled with mass spectrometry, offers powerful tools for separating N,N-dimethyltetradecanamine from complex mixtures and determining its concentration with high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds like N,N-dimethyltetradecanamine. labrulez.com The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For tertiary amines, GC-MS analysis is often performed using a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms). waters.com Due to the basic nature of amines, they can exhibit poor peak shape (tailing) due to interactions with active sites on the column or in the injector. labrulez.com To mitigate this, specialized amine-deactivated columns or the use of a basic modifier in the liner may be employed. labrulez.com Electron ionization (EI) is a common ionization technique used, which generates a characteristic fragmentation pattern. waters.com The mass spectrum of N,N-dimethyltetradecanamine shows a prominent molecular ion peak and specific fragment ions that are used for its unequivocal identification. nist.gov For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific, characteristic ions of the analyte. epa.gov

For analyzing N,N-dimethyltetradecanamine at trace levels or in complex matrices such as environmental water samples, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the method of choice. gassnova.nonih.gov This technique offers superior sensitivity and selectivity compared to GC-MS for many applications. researchgate.net LC separates the compound in the liquid phase, which is particularly advantageous for compounds that are not easily volatilized or are thermally labile.

Typically, reversed-phase liquid chromatography (RPLC) is used, with a C18 column being the most common stationary phase. youtube.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sielc.com Electrospray ionization (ESI) in positive ion mode is highly effective for tertiary amines, as they are readily protonated to form [M+H]⁺ ions. nih.gov

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm error). researchgate.netfrontiersin.org This accuracy allows for the determination of the elemental composition of the detected ion, greatly increasing confidence in the identification of N,N-dimethyltetradecanamine and distinguishing it from isobaric interferences, which is especially critical in trace analysis. researchgate.net For quantification, the method can be operated in full scan mode or, for even higher sensitivity and specificity, in tandem mass spectrometry (MS/MS) mode. acs.orgnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of N,N-dimethyltetradecanamine, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful techniques for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the two N-methyl groups as a singlet, and a series of multiplets for the long tetradecyl alkyl chain. The protons on the carbon adjacent to the nitrogen atom would appear at a distinct chemical shift compared to the rest of the chain. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the molecule, with the carbons of the N-methyl groups and the alpha-carbon of the tetradecyl chain being clearly identifiable. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N-dimethyltetradecanamine is characterized by strong C-H stretching vibrations from the alkyl chain and methyl groups just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine typically appears in the region of 1250-1020 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms its tertiary amine nature.

Mass Spectrometry (MS) : As discussed under chromatographic techniques, mass spectrometry provides the molecular weight and fragmentation pattern. The electron ionization mass spectrum available in the NIST database shows the molecular ion (m/z 241) and a characteristic base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment resulting from alpha-cleavage, which is typical for N,N-dimethylalkylamines. nist.gov

Methods for Assessing Solution Behavior and Interfacial Properties

As a long-chain amine, N,N-dimethyltetradecanamine exhibits surfactant-like properties, and its behavior in solution is of significant interest. Several physical chemistry methods are employed to study these characteristics.

Conductivity : The electrical conductivity of aqueous solutions of N,N-dimethyltetradecanamine can be measured to determine its critical micelle concentration (CMC). Below the CMC, the amine exists as individual molecules (or protonated ions). As the concentration increases, the molecules self-assemble into micelles, leading to a distinct change in the slope of the conductivity versus concentration plot. This method is based on the different mobilities of the individual surfactant ions and the larger, charged micelles. scispace.com

Viscosity : Viscosity measurements of N,N-dimethyltetradecanamine solutions can also provide insights into molecular interactions and aggregation. scispace.com Changes in the viscosity of a solution as a function of concentration or temperature can indicate the formation of structured aggregates like micelles, as the shape and size of these aggregates influence the solution's flow properties.

Spectrophotometry for Derivatives : While N,N-dimethyltetradecanamine itself does not absorb light in the visible region, it can be derivatized to produce colored or fluorescent compounds that can be quantified using UV-Visible or fluorescence spectrophotometry. For example, reaction with specific chromophoric or fluorophoric reagents can yield a product whose absorbance or fluorescence intensity is directly proportional to the concentration of the original amine. This approach is particularly useful for quantifying the amine in specific applications where chromatographic methods may be less practical.

Natural Occurrence and Bioprospecting

Identification in Botanical Extracts (e.g., Citrullus colocynthis)

While direct evidence for the presence of 2-Tetradecanamine, N,N-dimethyl- in botanical extracts is not prominently documented, studies on the chemical composition of medicinal plants have identified its structural isomer, 1-Tetradecanamine, N,N-dimethyl- . One notable example is the analysis of the methanolic fruit extract of Citrullus colocynthis, a plant belonging to the Cucurbitaceae family. ontosight.aiechemi.com

Citrullus colocynthis, commonly known as colocynth, is a desert plant that has been used in traditional medicine for various ailments. echemi.com Modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), have been employed to identify the bioactive phytochemicals within this plant. In a study analyzing the methanolic extract of Citrullus colocynthis fruits, a range of compounds were identified based on their peak area, retention time, and molecular formula. ontosight.ai Among these was 1-Tetradecanamine, N,N-dimethyl- . ontosight.ai

Derivatives of tetradecanamine are recognized as bioactive compounds and have been found in several medicinal plants beyond Citrullus colocynthis, including Commiphora myrrh. ontosight.ai The identification of these compounds is a key aspect of phytochemical research, aiming to understand the chemical basis for the medicinal properties of these plants.

**Table 1: Phytochemicals Identified in a Methanolic Extract of Citrullus colocynthis*** *(Note: This table includes a selection of compounds identified alongside the related isomer 1-Tetradecanamine, N,N-dimethyl-, and does not imply the presence of 2-Tetradecanamine, N,N-dimethyl-)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Tetradecanamine, N,N-dimethyl- | C₁₆H₃₅N | 241.46 |

| Benzofuran, 2,3-dihydro- | C₈H₈O | 120.15 |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- | C₁₉H₃₂O₂ | 292.46 |

Context of Bioactive Natural Product Research

The study of natural products is a cornerstone of drug discovery, with plants, animals, and microbes providing a rich source of structurally diverse and biologically active compounds. epa.gov These compounds, often secondary metabolites, play a role in the defense mechanisms of the source organism. epa.gov The investigation into compounds like tetradecanamine derivatives falls squarely within this field of bioprospecting.

Amines and their derivatives are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities. ontosight.ai In biological systems, they can be involved in various metabolic pathways. ontosight.ai The identification of compounds such as 1-Tetradecanamine, N,N-dimethyl- in medicinal plants like Citrullus colocynthis underscores the importance of continued research into the chemical constituents of traditional remedies. ontosight.ai This research aims to isolate and characterize individual compounds to evaluate their potential for new therapeutic agents. epa.gov While the specific bioactivity of 2-Tetradecanamine, N,N-dimethyl- from natural sources remains an area for future investigation, the documented presence of its isomers in medicinal flora suggests that long-chain alkylamines are a family of natural products worthy of further scientific exploration.

Comparative and Homologous Series Research

Structure-Function Comparisons across N,N-Dimethylalkylamine Homologues

The biological activity of N,N-dimethylalkylamines is significantly influenced by the length of their alkyl chain. Research on homologous series of these compounds reveals a clear structure-function relationship, particularly in their antimicrobial properties.

Studies on N-alkyl-N,N-dimethylamine oxides, which are closely related to N,N-dimethylalkylamines, demonstrate that antimicrobial activity increases with growing alkyl chain length up to an optimal point. nih.gov For instance, in a series of N-alkyl-N,N-dimethylamine oxides tested against Staphylococcus aureus and Escherichia coli, the antimicrobial efficacy peaked at an alkyl chain length of C14 to C16. nih.gov Specifically, the C14 derivative showed the highest activity against E. coli, while the C14 and C16 derivatives were most effective against S. aureus. nih.gov This phenomenon, often termed the "cutoff effect," suggests that beyond a certain chain length, the compound's ability to interact with and disrupt microbial cell membranes decreases. nih.gov

Interactive Table: Antimicrobial Activity of N-Alkyl-N,N-Dimethylamine Oxides

| Alkyl Chain Length | MIC against S. aureus (µM) | MIC against E. coli (µM) |

| C8 | > 10,000 | > 10,000 |

| C10 | 1000 | 500 |

| C12 | 125 | 62.5 |

| C14 | 62 | 31 |

| C16 | 62 | 125 |

| C18 | 250 | 500 |

Data derived from studies on N-alkyl-N,N-dimethylamine oxides. nih.gov

Comparative Studies with N,N-Dimethyltetradecanamine Derivatives (e.g., Amine vs. Amine Oxide Activity)

The functional group at the head of the molecule also plays a critical role in its activity. A direct comparison between N,N-dimethyltetradecanamine and its corresponding N-oxide derivative, N,N-dimethyltetradecanamine-N-oxide, reveals significant differences in their physicochemical properties and biological activities.

N,N-dimethyltetradecanamine is a tertiary amine, while its N-oxide is a zwitterionic surfactant. wikipedia.org The N-oxide form generally exhibits enhanced water solubility and is often used in commercial applications as a foam stabilizer, emulsifier, and conditioning agent. nih.govwikipedia.org

From a biological standpoint, both the amine and the amine oxide show antimicrobial properties. However, their mechanisms and efficacy can differ. The amine oxide, N,N-dimethyltetradecylamine N-oxide, has been shown to be an effective antimicrobial agent. wikipedia.org For instance, it is slightly more effective than lauryldimethylamine oxide against S. aureus and E. coli. wikipedia.org The formation of the N-oxide can be a metabolic process in biological systems, which can alter the compound's ability to cross biological membranes and interact with cellular targets. ontosight.ai

The conversion of the amine to the amine oxide introduces a polar N-O bond, which increases the molecule's polarity and its potential for hydrogen bonding. This structural change can influence its interaction with biological membranes and proteins. Studies on the interaction of N,N-dimethyldodecylamine N-oxide (a shorter chain homologue) with proteins have shown that it can induce protein unfolding at concentrations above its critical micelle concentration (CMC). nih.gov This suggests that the amine oxide can have a more pronounced effect on protein structure compared to the corresponding amine under certain conditions.

Interactive Table: Property Comparison of N,N-Dimethyltetradecan-1-amine and its N-oxide

| Property | N,N-Dimethyltetradecan-1-amine | N,N-Dimethyltetradecan-1-amine-N-oxide |

| Synonym | Dimethyl Myristamine nih.gov | Myristamine Oxide nih.gov |

| Molecular Formula | C16H35N nih.gov | C16H35NO nih.gov |

| Molecular Weight ( g/mol ) | 241.46 nih.gov | 257.46 nih.gov |

| Primary Function | Intermediate nih.gov | Surfactant, foam stabilizer wikipedia.orgnih.gov |

| Water Solubility | Insoluble nih.gov | Soluble wikipedia.org |

| Biological Activity | Antimicrobial properties | Antimicrobial, protein denaturant wikipedia.orgnih.gov |

This table compares the 1-isomer and its N-oxide, as data for the 2-isomer is limited.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Compound Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in elucidating the dynamic behavior of 2-Tetradecanamine, N,N-dimethyl- and its interactions with other molecules and biological systems. While comprehensive MD studies focusing solely on this specific amine are not extensively documented in publicly available literature, its use in various applications provides a basis for understanding its molecular interactions.

For instance, 2-Tetradecanamine, N,N-dimethyl- has been employed as a template in the synthesis of hierarchical porous metal-organic frameworks (HP-MOFs). researchgate.net In this context, MD simulations can be used to understand how the amine molecules self-assemble and direct the formation of porous structures. The simulations would model the non-covalent interactions, such as van der Waals forces and hydrophobic interactions, between the long alkyl chains of the amine and other components in the synthesis mixture.

Furthermore, studies on similar long-chain amines provide insights into the likely behavior of 2-Tetradecanamine, N,N-dimethyl-. For example, MD simulations have been used to investigate the interfacial and structural properties of micelles formed by dimethyldodecylamine-N-oxide, a structurally related surfactant. acs.org Such simulations can reveal details about micelle formation, shape, and the hydration of the headgroups, which are relevant for understanding the surfactant properties of 2-Tetradecanamine, N,N-dimethyl-.

The compound has also been noted in methods for cell permeabilization. psu.edu Molecular dynamics simulations have shown that certain ions can reduce hydrophobic interactions, a principle that could be extrapolated to understand how 2-Tetradecanamine, N,N-dimethyl- might interact with and disrupt cell membranes. psu.edu These simulations can model the insertion of the hydrophobic tail into the lipid bilayer while the polar amine headgroup interacts with the aqueous environment and the polar heads of the lipids.

A summary of the application of molecular modeling to understand the interactions of 2-Tetradecanamine, N,N-dimethyl- is presented in the table below.

| Application Area | Interacting Molecules/System | Key Insights from Molecular Modeling |

| Materials Science | Metal-organic framework precursors | Elucidation of self-assembly and templating effects for the creation of porous materials. researchgate.net |

| Surfactant Science | Water, other surfactant molecules | Understanding of micelle formation, structure, and interfacial properties. acs.org |

| Cell Biology | Lipid bilayers (cell membranes) | Investigation of membrane disruption mechanisms and hydrophobic interactions. psu.edu |

Quantum Chemical Calculations and Spectroscopic Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the electronic structure, reactivity, and spectroscopic properties of molecules like 2-Tetradecanamine, N,N-dimethyl-. These calculations provide a theoretical basis for interpreting experimental spectra and understanding the molecule's fundamental chemical characteristics.

DFT calculations can be used to optimize the geometry of 2-Tetradecanamine, N,N-dimethyl-, predicting bond lengths, bond angles, and dihedral angles. From the optimized geometry, various molecular properties can be calculated. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. For 2-Tetradecanamine, N,N-dimethyl-, the nitrogen atom would be an electron-rich site, indicating its potential for nucleophilic or base-catalyzed reactions.

Experimental data, such as the 1H NMR for derivatives of 2-Tetradecanamine, N,N-dimethyl-, can be compared with theoretically predicted chemical shifts to validate the computational models and provide a more detailed assignment of the spectral peaks. acs.org

The table below summarizes the types of data that can be obtained from quantum chemical calculations for 2-Tetradecanamine, N,N-dimethyl-.

| Computational Method | Predicted Property | Relevance |

| DFT (e.g., B3LYP) | Optimized molecular geometry | Provides the most stable 3D structure of the molecule. |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| DFT | Vibrational Frequencies | Predicts the Infrared (IR) spectrum. |

| DFT | NMR Chemical Shifts | Predicts the 1H and 13C NMR spectra. |

| TD-DFT | Electronic Transitions | Predicts the UV-Visible absorption spectrum. |

Predictive Modeling of Environmental Fate and Biological Activity

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), are essential for assessing the environmental fate and potential toxicity of chemicals when experimental data is limited. These models use the chemical structure of a compound to predict its properties and effects.

For 2-Tetradecanamine, N,N-dimethyl-, a key aspect of its environmental fate is its biodegradability. Studies on tertiary amines have generally shown that they are not readily biodegradable. researchgate.net Predictive models like the EPI Suite™ can be used to estimate biodegradability, although their accuracy for specific classes of compounds can vary. researchgate.net The persistence of tertiary amines in the environment is a concern, as it can lead to long-term exposure for aquatic and terrestrial organisms. nilu.no

The bioaccumulation potential is another important parameter. The ECHA database includes data on N,N-dimethyltetradecylamine, suggesting that biomagnification factors have been calculated based on tissue concentrations in fish, indicating its potential to accumulate in living organisms. europa.eu

Regarding biological activity, predictive models can estimate toxicity to various organisms. For example, a model called MS2Tox, which uses mass spectrometry data to predict toxicity, has been applied to N,N-dimethyltetradecylamine. nih.gov This study provided a predicted 96-hour lethal concentration to 50% of a fish population (LC50), which was comparable to values predicted by other models like CompTox. nih.gov QSAR models have also been used to assess the risk of dimethyl alkyl amines to aquatic organisms, with data suggesting that toxicity can be related to the length of the alkyl chain. diva-portal.org

The table below presents some predicted environmental and toxicological data for 2-Tetradecanamine, N,N-dimethyl- and related compounds from various predictive models and databases.

| Parameter | Predicted Value/Classification | Model/Source | Significance |

| Biodegradability | Low/Not readily biodegradable | General studies on tertiary amines, EPI Suite™ researchgate.net | Indicates potential for persistence in the environment. |

| Bioaccumulation | Biomagnification factor calculated | ECHA database europa.eu | Suggests a potential to accumulate in the food chain. |

| Aquatic Toxicity (Fish LC50) | Comparable predictions between models | MS2Tox, CompTox nih.gov | Provides an estimate of the acute toxicity to aquatic life. |

| Aquatic Toxicity | Risk assessment based on QSAR | QSAR models for dimethyl alkyl amines diva-portal.org | Allows for the estimation of risk to aquatic ecosystems. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Tetradecanamine, N,N-dimethyl- in a laboratory?

- Methodological Answer : A common approach involves reductive amination of tetradecanal (C₁₄ aldehyde) with dimethylamine, followed by catalytic hydrogenation. Alternatively, alkylation of dimethylamine with 1-bromotetradecane under phase-transfer conditions (e.g., using tetrabutylammonium bromide) can yield the target compound. Purity verification via gas chromatography (GC) with flame ionization detection is critical, as residual alkyl halides or unreacted amines may persist .

Q. How can researchers determine the boiling point and solubility of 2-Tetradecanamine, N,N-dimethyl- experimentally?

- Methodological Answer : Use reduced-pressure distillation to measure boiling points at varying pressures (e.g., 453–454 K at 0.020 atm for analogous compounds). Solubility can be assessed via gravimetric analysis in solvents like ethanol, hexane, or water. Note that NIST data for similar amines (e.g., 1-Tetradecanamine) report boiling points under standard conditions, but discrepancies may arise due to isomer-specific polarity differences .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors. Store in sealed containers at 0–6°C to minimize degradation. Toxicity data for structurally similar amines (e.g., carcinogenicity in rodent models) suggest limiting occupational exposure to <1 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for this compound?

- Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to identify phase transitions. Cross-validate with high-performance liquid chromatography (HPLC) to assess purity. NIST disclaims absolute accuracy in its databases, emphasizing the need for empirical verification .

Q. What advanced spectroscopic techniques confirm the structural integrity of 2-Tetradecanamine, N,N-dimethyl-?

- Methodological Answer :

- NMR : ¹H NMR should show a triplet for the terminal methyl group (δ 0.88 ppm) and a singlet for dimethylamine protons (δ 2.20 ppm). ¹³C NMR confirms the absence of carbonyl or hydroxyl groups.

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically yields a molecular ion peak at m/z 241 ([M]⁺) and fragment ions at m/z 58 ([CH₂N(CH₃)₂]⁺).

- FTIR : Absence of N-H stretches (~3300 cm⁻¹) confirms complete dimethylation .

Q. What are the implications of this compound’s biological interactions in drug development?

- Methodological Answer : Its amphiphilic structure enables potential antimicrobial activity by disrupting bacterial membranes. Evaluate minimum inhibitory concentrations (MIC) against Gram-positive/negative strains. For anticancer studies, assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Note that toxicity profiles (e.g., LD₅₀ in rodents) must precede in vivo trials .

Data Contradiction Analysis

Q. Why do reported vaporization enthalpies (ΔvapH) vary across literature sources?

- Methodological Answer : Variations arise from measurement techniques (e.g., static vs. dynamic methods) and sample purity. Use static calorimetry with degassed samples to minimize errors. Compare results with computational models (e.g., COSMO-RS) to validate experimental data .

Applications in Advanced Research

Q. How can this compound be optimized for use in asymmetric catalysis?

- Methodological Answer : Modify the amine headgroup with chiral auxiliaries (e.g., (R)- or (S)-BINOL) to enhance enantioselectivity in alkylation reactions. Test catalytic efficiency in model reactions like the Henry reaction, monitoring enantiomeric excess (ee) via chiral GC or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.